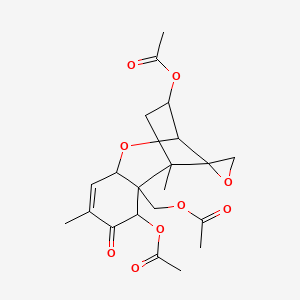

Vomitoxin, triacetoxy deriv.

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vomitoxin, triacetoxy deriv.: It is an epoxy-sesquiterpenoid predominantly found in grains such as wheat, barley, oats, rye, and corn . This compound is produced by Fusarium species, which are significant plant pathogens causing fusarium head blight in wheat and gibberella ear blight in corn . The presence of vomitoxin in grains is associated with moisture during flowering and other environmental factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vomitoxin involves the cultivation of Fusarium species under controlled conditions. The fungi produce vomitoxin as a secondary metabolite during their growth on grains . The compound can be extracted and purified using various chromatographic techniques, including liquid chromatography-mass spectrometry (LC/MS) .

Industrial Production Methods: Industrial production of vomitoxin typically involves large-scale fermentation processes using Fusarium species. The grains are inoculated with the fungi and incubated under optimal conditions to maximize the production of vomitoxin. The compound is then extracted, purified, and quantified using advanced analytical techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Vomitoxin undergoes several chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives of vomitoxin, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, vomitoxin is used as a model compound to study the behavior of trichothecene mycotoxins. Researchers investigate its chemical properties, reactivity, and potential for modification .

Biology: Vomitoxin is extensively studied in biology for its effects on cellular processes. It is known to inhibit protein synthesis by binding to ribosomes, leading to ribotoxic stress and disruption of cellular functions .

Medicine: In medicine, vomitoxin is used to study the toxicological effects of mycotoxins on human and animal health. It serves as a reference compound for developing diagnostic methods and therapeutic interventions .

Industry: In the agricultural industry, vomitoxin is monitored to ensure the safety and quality of grain products. It is also used in research to develop strategies for mitigating mycotoxin contamination in crops .

Wirkmechanismus

Vomitoxin exerts its effects by inhibiting protein synthesis. It binds to the ribosomal peptidyl transferase center, causing ribotoxic stress and disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death . The compound also affects neuroendocrine signaling, proinflammatory gene induction, and gut integrity . These molecular targets and pathways are critical for understanding the toxicological effects of vomitoxin on living organisms .

Vergleich Mit ähnlichen Verbindungen

Nivalenol: Another type B trichothecene mycotoxin with similar toxicological properties.

T-2 Toxin: A type A trichothecene mycotoxin known for its potent toxicity.

Diacetoxyscirpenol (DAS): A type A trichothecene mycotoxin with similar chemical structure and effects.

Uniqueness: Vomitoxin is unique due to its prevalence in grains and its significant impact on agriculture and food safety. Its acetylated derivatives, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol, also contribute to its distinct chemical profile .

Eigenschaften

CAS-Nummer |

51550-28-8 |

|---|---|

Molekularformel |

C21H26O9 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(3,10-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate |

InChI |

InChI=1S/C21H26O9/c1-10-6-15-20(8-26-11(2)22,18(16(10)25)29-13(4)24)19(5)7-14(28-12(3)23)17(30-15)21(19)9-27-21/h6,14-15,17-18H,7-9H2,1-5H3 |

InChI-Schlüssel |

FUPMDISLTMETBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)

![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

amine](/img/structure/B13413433.png)